molecular formula C15H22ClNO2 B6340302 tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1221342-84-2

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

Cat. No. B6340302
CAS RN: 1221342-84-2
M. Wt: 283.79 g/mol
InChI Key: ZACBLEWJXRHYNE-UHFFFAOYSA-N
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Description

“tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the linear formula C14H20O2N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate” is represented by the InChI key IHNKAUUIYQVFGS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using this compound, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This wide range of biological activities makes indole derivatives an area of interest for researchers.

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of this compound are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .

Antibacterial and Antifungal Activities

Derived compounds from this chemical have shown a wide spectrum of biological activities such as antibacterial and antifungal . This makes it a potential candidate for the development of new antibacterial and antifungal agents.

Anticancer Activities

The derived compounds from this chemical have shown anticancer activities . This suggests that it could be used in the development of new anticancer drugs.

Antidepressive Activities

The derived compounds from this chemical have shown antidepressive activities . This suggests that it could be used in the development of new antidepressant drugs.

Inhibitor of Amyloid Beta Peptide Aggregation

In vitro studies suggested that a compound similar to this one can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.

Antiparasitic Activities

The derived compounds from this chemical have shown antiparasitic activities . This suggests that it could be used in the development of new antiparasitic drugs.

Safety and Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2 . The safety information includes several precautionary statements such as P264, P273, P280, P337 + P313, P391, and P501 .

properties

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-5-7-13(16)8-6-12/h5-8,11,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACBLEWJXRHYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(C=C1)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

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